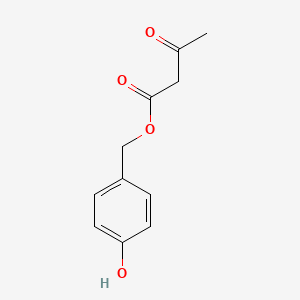

(4-Hydroxyphenyl)methyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

919779-76-3 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(4-hydroxyphenyl)methyl 3-oxobutanoate |

InChI |

InChI=1S/C11H12O4/c1-8(12)6-11(14)15-7-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3 |

InChI Key |

GXHHLAFHJDPBDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxyphenyl Methyl 3 Oxobutanoate and Its Analogues

Chemoenzymatic Synthesis Approaches for Ester Formation

Chemoenzymatic synthesis leverages the high selectivity of enzymes in combination with traditional chemical reactions, offering powerful and sustainable routes for producing complex molecules. nih.govrsc.org This strategy can reduce the need for protecting groups, minimize waste, and facilitate reactions under mild conditions. nih.gov The synthesis of compounds like (4-Hydroxyphenyl)methyl 3-oxobutanoate can benefit significantly from these methods, particularly for achieving high regio- and enantioselectivity. northwestern.eduresearchgate.net

Lipase-Catalyzed Esterification and Transesterification Strategies

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions, often with high selectivity. nih.gov They are particularly valuable because they can function in non-aqueous organic solvents and can be immobilized, which simplifies catalyst reuse and product purification. nih.gov For the synthesis of this compound, a key challenge is the selective esterification of the primary benzylic alcohol in the presence of the phenolic hydroxyl group.

Lipase-catalyzed strategies are well-suited to address this. The enzyme Rhizomucor miehei, for example, has been shown to selectively catalyze the esterification of primary alcohols to the complete exclusion of secondary alcohols and phenols. nsf.gov This chemoselectivity is crucial for reacting 4-hydroxybenzyl alcohol with a 3-oxobutanoic acid source. Similarly, Lipase (B570770) B from Candida antarctica (CalB), often immobilized as Novozym 435, is renowned for its broad substrate scope and high activity in organic media, making it a workhorse in ester synthesis. nih.govnih.gov

Transesterification, using an acyl donor like vinyl acetate (B1210297) or ethyl acetoacetate (B1235776), is another effective lipase-catalyzed strategy. The use of vinyl acetate is particularly advantageous as it generates acetaldehyde, which does not promote the reverse reaction, thus driving the equilibrium towards the product. Research on the transesterification of benzyl (B1604629) alcohol has shown that using vinyl acetate as the acyl donor can lead to 100% conversion in minutes with no undesirable side products. researchgate.net

Table 1: Comparison of Lipase-Catalyzed Esterification Strategies

| Enzyme | Reactants | Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Rhizomucor miehei | Valeric acid + 1-octanol (B28484) vs. 2-octanol | Esterification | High selectivity for primary alcohols; no reaction with secondary alcohols or phenols. | nsf.gov |

| Novozym 435 (CalB) | Dihydrocaffeic acid + Linolenyl alcohol | Esterification | Yields up to 99% achieved by optimizing the reactant molar ratio in organic solvents. | researchgate.net |

| Lipozyme RM IM | Benzyl alcohol + Vinyl acetate | Transesterification | 100% conversion to benzyl acetate in 10 minutes in a solvent-free medium. | researchgate.net |

Enzyme Screening and Optimization for Enantioselectivity and Yield

The 3-oxobutanoate moiety contains a prochiral ketone that can be reduced to a chiral alcohol, a valuable synthon in pharmaceuticals. Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a premier method for achieving high enantioselectivity. rsc.org The process begins with screening a library of enzymes to identify a biocatalyst with high activity and selectivity for the target substrate. researchgate.netmdpi.com

Once a suitable enzyme is identified, optimization of reaction parameters is critical to maximize both yield and enantiomeric excess (e.e.). Key parameters include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. For instance, in the enantioselective hydrolysis of an ester, reaction conditions were optimized to achieve >99% e.e. researchgate.net

Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. The regeneration of cofactors (like NADH or NADPH for KREDs) is essential for process viability, often accomplished using a sacrificial substrate like isopropanol (B130326) or a coupled enzyme system (e.g., glucose dehydrogenase). mdpi.comnih.gov

Solvent/Co-solvent: The choice of solvent can dramatically affect enzyme performance. Often, aqueous buffers with a small amount of a water-miscible organic solvent (like DMSO) are used to improve substrate solubility. mdpi.com

For example, in the bioreduction of 1,4-diaryl-1,4-diones, screening of various ADHs revealed that the enzyme from Ralstonia sp. (RasADH) was highly active and stereoselective, yielding the (1S,4S)-diol with >99% e.e. mdpi.com This highlights the power of screening to unlock synthetic routes to highly pure chiral molecules.

Classical and Contemporary Esterification Techniques

Alongside enzymatic methods, classical and modern chemical reactions remain fundamental to ester synthesis, offering scalability and broad applicability.

Fischer Esterification Modifications and Catalyst Development

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. patsnap.com It is an equilibrium-limited process, and to achieve high yields, the equilibrium must be shifted towards the products. libretexts.orglibretexts.org This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed. masterorganicchemistry.comyoutube.com

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgyoutube.com For the synthesis of this compound, the presence of a phenol (B47542) and a β-keto group requires careful selection of the acid catalyst to avoid side reactions like polymerization or decomposition.

Catalyst Development:

Strong Mineral Acids: Sulfuric acid is a traditional catalyst, but can cause charring or side reactions with sensitive substrates. patsnap.com

Solid Acid Catalysts: To simplify workup and improve catalyst recyclability, solid acids like Amberlyst-15 or sulfated zirconia (SO₄²⁻/TiO₂) have been developed. These heterogeneous catalysts can be easily filtered out of the reaction mixture. patsnap.com

Driving the reaction to completion remains a key focus. Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can increase the yield of ethyl acetate from 65% to 97%. masterorganicchemistry.com

Mitsunobu Reaction and Related Coupling Methodologies for Aryl Esters

The Mitsunobu reaction provides a powerful and often stereospecific method for converting primary and secondary alcohols into esters, ethers, and other functional groups under mild conditions. organic-chemistry.orgmissouri.edu The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism proceeds through the formation of a phosphonium (B103445) intermediate from PPh₃ and DEAD, which then activates the alcohol's hydroxyl group, allowing it to be displaced by a nucleophile, such as a carboxylate. organic-chemistry.orgmissouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in natural product synthesis. chem-station.comnih.gov

For a substrate like 4-hydroxybenzyl alcohol, the presence of the acidic phenolic proton (pKa ≈ 10) can be a complication, as the nucleophile in a Mitsunobu reaction should ideally be acidic (pKa < 13) to protonate the DEAD reagent and prevent side reactions. organic-chemistry.orgchem-station.com However, modifications and specialized reagents have been developed to accommodate a wider range of nucleophiles. For instance, using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) can be effective for less acidic hydroxyl groups. wikipedia.org The primary benzylic alcohol is generally more reactive under these conditions than the less nucleophilic phenol.

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Example(s) | Function | Reference |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Oxygen activator (is oxidized) | organic-chemistry.orgmissouri.edu |

| Azodicarboxylate | DEAD, DIAD, ADDP | Activator (is reduced) | wikipedia.orgnih.gov |

| Nucleophile | Carboxylic Acids, Imides | Displaces the activated alcohol | organic-chemistry.orgnih.gov |

Palladium-Catalyzed Reactions of Allylic Esters

Palladium catalysis offers a vast toolbox for forming carbon-carbon and carbon-heteroatom bonds. While the direct palladium-catalyzed esterification of an alcohol and a carboxylic acid is not a standard transformation, related reactions involving esters as substrates or precursors are common and highly sophisticated.

The Suzuki-Miyaura coupling, for example, has been adapted to use aryl esters as electrophiles, reacting with boronic acids to form ketones. researchgate.netorganic-chemistry.org This involves the challenging oxidative addition of a palladium catalyst into the C(acyl)-O bond of the ester. researchgate.net

More relevant to C-O bond formation are reactions involving allylic substrates. The palladium-catalyzed Tsuji-Trost reaction involves the coupling of allylic acetates or other esters with nucleophiles. organic-chemistry.orgnih.gov While this is typically a C-C bond-forming reaction, it demonstrates the principle of activating an alcohol derivative (as an ester) with palladium for substitution. For instance, palladium-catalyzed reactions of acyclic allylic acetates with arylboronic acids can proceed with excellent regioselectivity and stereocontrol to form allyl-aryl products. acs.org

Although the direct synthesis of a benzyl ester like this compound via a palladium-catalyzed coupling of 4-hydroxybenzyl alcohol and 3-oxobutanoic acid is not a mainstream method, the principles of palladium catalysis inform the development of novel synthetic routes. The high tolerance of palladium catalysts for various functional groups suggests potential for future development in complex ester synthesis. organic-chemistry.orgacs.org The primary focus in the literature remains on the coupling reactions of esters rather than their direct formation in this manner. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances and waste. nih.gov These principles encourage the use of environmentally benign solvents, renewable starting materials, and catalytic processes to improve efficiency and minimize environmental impact. nih.gov Methodologies such as solvent-free synthesis and the development of sustainable catalysts are central to achieving these goals in the production of specialty esters.

Solvent-free synthesis represents a significant advancement in green chemistry, directly addressing the issue of hazardous waste generated by traditional organic solvents. One promising approach is mechanochemistry, which utilizes mechanical force, often through ball-milling, to initiate chemical reactions between solid reactants. This method can lead to higher efficiency, shorter reaction times, and the formation of products that may not be achievable in solution. The direct condensation of a sulfonamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature exemplifies a spontaneous, solvent-free reaction that proceeds to completion rapidly, yielding a high-purity product without the need for chromatographic separation. researchgate.net

For the synthesis of this compound, a mechanochemical approach could involve the direct reaction of 4-hydroxybenzyl alcohol with an acylating agent like diketene (B1670635) or by transesterification with ethyl 3-oxobutanoate. Another solvent-free strategy involves thermal activation, sometimes with a solid catalyst. For instance, the Fries rearrangement, which can be used to synthesize hydroxyaryl ketones, has been effectively carried out without solvents using p-toluenesulfonic acid as an eco-friendly, recyclable catalyst. researchgate.net A patented method for a related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, utilizes a solvent-free Michael addition reaction between a phenol and methyl acrylate, catalyzed by sodium methylate, demonstrating the industrial viability of such processes. google.com These solvent-less approaches significantly reduce waste and energy consumption associated with solvent use, recovery, and disposal.

The development of sustainable catalysts is a cornerstone of green ester production, with enzymes, particularly lipases, emerging as highly effective and selective biocatalysts. nih.gov Lipase B from Candida antarctica (CALB), often used in an immobilized form as Novozym® 435, is a prominent example renowned for its broad substrate specificity, high activity, and stability in organic media. nih.govnih.gov Lipases operate under mild conditions and exhibit remarkable chemoselectivity, regioselectivity, and enantioselectivity. nih.gov

In the context of producing β-keto esters, lipase-catalyzed transesterification is a powerful and green methodology. google.com CALB has been shown to be highly chemoselective in the acylation of aliphatic alcohols, even in the presence of phenols, and can achieve high yields (>90%) under mild, solvent-free conditions. google.com This makes it an ideal candidate for the synthesis of this compound via the transesterification of an alkyl 3-oxobutanoate with 4-hydroxybenzyl alcohol. The enzyme's ability to be recycled and reused for multiple batches further enhances its sustainability profile. The versatility of lipase catalysis is demonstrated by its application in synthesizing a wide array of esters, from flavor compounds to complex pharmaceutical intermediates. nih.govepa.gov

Table 1: Examples of Lipase-Catalyzed Ester Synthesis

| Enzyme | Reaction Type | Substrates | Solvent/Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transesterification | Acidified Gutter Oil and Methanol | Solvent-free | Successfully catalyzed transesterification for biodiesel production, demonstrating robustness. | nih.gov |

| Candida antarctica Lipase B (CALB) | Esterification | 7-hydroxy-2H-chromen-2-one and Vinyl Esters | Not specified | High conversion (~90%) for shorter chain vinyl esters to produce umbelliferone (B1683723) ester derivatives. | nih.gov |

| Candida antarctica Lipase B (CALB) | Transesterification | Acyl donor β-keto ester and Racemic Alcohols | Solvent-free, mild conditions | High yields (>90%) and high enantioselectivity in resolving secondary alcohols. | google.com |

| Porcine Pancreatic Lipase (PPL) | Oxidative Coupling | Thiophenol | Water, room temp. | Catalyzed S-S bond formation, a promiscuous reactivity not observed with CALB. | nih.gov |

Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound with controlled stereochemistry is of significant interest for accessing chiral building blocks for pharmaceuticals and other biologically active molecules. Advanced catalytic methods allow for the precise installation of stereocenters, either by reduction of the ketone or by functionalization at the α-carbon.

Stereoselective reduction of the β-keto group is a common strategy to produce chiral β-hydroxy esters. This transformation can be achieved with exceptional enantioselectivity using both chemical and biocatalytic methods. Asymmetric transfer hydrogenation utilizing ruthenium catalysts, such as the Noyori-Ikariya complex, has proven highly effective for a wide range of β-keto esters, affording products with excellent enantiomeric excess (ee) under mild conditions. acs.orgacs.org Biocatalysis offers a green alternative, where engineered carbonyl reductases or whole-cell systems can reduce β-keto esters to their corresponding (R)- or (S)-β-hydroxy esters with near-perfect conversion and stereoselectivity (>99% ee). acs.org

Another route to chiral analogues involves the enantioselective functionalization of the α-carbon of the β-keto ester. This creates a quaternary stereocenter, a valuable motif in complex molecule synthesis. Cooperative catalysis, employing a combination of catalysts like palladium complexes and chiral Brønsted acids, can facilitate reactions such as the conjugate addition of cyclic β-keto esters to azoalkenes, yielding highly functionalized products as single diastereomers with exceptional enantioselectivity. thieme-connect.com Similarly, synergistic catalysis involving palladium and ruthenium complexes has enabled the dehydrative allylation of β-keto esters under nearly neutral conditions, preventing the racemization of the acid- or base-sensitive product and achieving high diastereo- and enantioselectivity. researchgate.net

Table 2: Catalytic Systems for Stereoselective Synthesis of β-Keto Ester Analogues

| Catalytic System | Transformation | Substrate Type | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Engineered Carbonyl Reductase | Asymmetric Reduction | α-Amino-β-keto esters | >99% ee, >99% de | acs.org |

| Chiral Pd-aqua Complex | (3+2) Annulation | Cyclic β-keto esters and Azoalkenes | Excellent yields, single diastereomer, 99:1 er | thieme-connect.com |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Asymmetric Transfer Hydrogenation | α-Methoxyimino-β-keto esters | Up to 97:3 er | acs.org |

| Synergistic Pd and Ru Complexes | Dehydrative Allylation | β-keto esters | High diastereo- and enantioselectivity | researchgate.net |

Mechanistic Investigations of 4 Hydroxyphenyl Methyl 3 Oxobutanoate Reactivity

Hydrolysis Kinetics and Reaction Mechanisms

The hydrolysis of (4-Hydroxyphenyl)methyl 3-oxobutanoate, which involves the cleavage of its ester bond to yield 3-oxobutanoic acid and (4-hydroxyphenyl)methanol, is significantly influenced by reaction conditions such as pH and the presence of catalysts.

pH-Dependent and Enzyme-Catalyzed Hydrolysis Studies

The rate of hydrolysis for esters like this compound is highly dependent on pH. acs.org The reaction can be catalyzed by both acid and base. Under acidic conditions (low pH), the mechanism typically involves protonation of the carbonyl oxygen of the ester group. rsc.org This initial protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. rsc.org

Conversely, in alkaline or basic conditions (high pH), the hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This pathway, often referred to as saponification, is typically a second-order reaction, being first order in both the ester and the hydroxide ion. researchgate.net The rate of hydrolysis is generally at its minimum in the neutral pH range and increases as the pH becomes more acidic or more basic. acs.org

The pH-rate profile for the hydrolysis of a similar compound, 4-nitrophenyl β-D-glucoside, shows distinct mechanistic regimes depending on the pH, including specific acid catalysis at low pH and bimolecular nucleophilic substitution in basic conditions. acs.org

Enzyme-catalyzed hydrolysis offers a pathway for highly selective and efficient ester cleavage under mild conditions. While specific lipase (B570770) or esterase activities on this compound are not detailed in the provided literature, biocatalysts are widely used for the stereoselective synthesis and hydrolysis of related β-keto esters. rsc.org These enzymes provide an active site that binds the substrate, facilitating the hydrolytic cleavage with high specificity.

Table 1: Expected Effect of pH on the Hydrolysis Rate of this compound

| pH Range | Dominant Mechanism | Expected Rate | Catalyst |

|---|---|---|---|

| < 4 | Specific Acid Catalysis | Increases as pH decreases | H₃O⁺ |

| 4 - 8 | Uncatalyzed/Water Reaction | Minimal | Water |

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the reaction mechanisms and transition states of hydrolysis reactions. stackexchange.com By measuring the reaction rate in H₂O versus D₂O (a solvent isotope effect), one can gain insight into the role of proton transfer in the rate-determining step. For instance, the hydrolysis of phenyl isocyanate shows a solvent isotope effect (kH₂O/kD₂O) of 1.65, suggesting the involvement of water as a general base in the uncatalyzed reaction. researchgate.net

For the hydrolysis of this compound, a significant solvent isotope effect would point to a mechanism involving general acid or general base catalysis where a proton is transferred in the transition state. acs.org A small or inverse isotope effect (kH/kD < 1) might suggest a different mechanism, such as the formation of the conjugate acid of the substrate prior to the rate-determining step, as observed in the acidic hydrolysis of some glycosides. acs.orgnih.gov

Measuring ¹⁸O KIEs by labeling the carbonyl oxygen or the leaving group oxygen can help distinguish between associative (bond-making) and dissociative (bond-breaking) transition states. stackexchange.com

Table 2: Interpretation of Kinetic Isotope Effects (KIE) in Ester Hydrolysis

| Isotope Substitution | KIE Value | Mechanistic Implication |

|---|---|---|

| H₂O / D₂O | > 1 (Normal) | Covalent involvement of water in the rate-determining step (e.g., as a nucleophile or general base). |

| H₂O / D₂O | ≈ 1 | Water is not involved in the rate-determining step, or its effects cancel out. |

| H₂O / D₂O | < 1 (Inverse) | Pre-equilibrium protonation of the substrate. |

Transesterification Reaction Mechanisms with Alcohols and Phenols

Transesterification is a key reaction where the (4-hydroxyphenyl)methyl group of the ester is exchanged with the alkoxy group from an alcohol or a phenoxy group from a phenol (B47542). oup.com This transformation is typically catalyzed by an acid or a base.

Catalyst Role in Transesterification Efficiency and Selectivity

Catalysts are crucial for achieving efficient transesterification. The choice of catalyst influences reaction rate, yield, and selectivity. wikipedia.org

Acid Catalysts: Common acid catalysts include sulfuric acid and hydrochloric acid. wikipedia.org The mechanism involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol or phenol. oup.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. oup.com Metal triflates, such as aluminum triflate (Al(OTf)₃), have been shown to be highly active catalysts for the transesterification of esters with a variety of alcohols, achieving high conversions.

Base Catalysts: Base-catalyzed transesterification is typically faster than the acid-catalyzed equivalent. wikipedia.org Common catalysts include sodium hydroxide, potassium hydroxide, and metal alkoxides like sodium methoxide. oup.comwikipedia.org The mechanism begins with the deprotonation of the reactant alcohol by the base to form a more nucleophilic alkoxide ion, which then attacks the ester's carbonyl carbon. oup.com

Heterogeneous Catalysts: Solid acid or base catalysts, such as ion-exchange resins, offer advantages like easier separation from the reaction mixture and reduced corrosion issues. wikipedia.org A phenolsulphonic acid–formaldehyde resin, for example, has been used as a heterogeneous acid catalyst for transesterification. Selectivity in the transesterification of β-keto esters over other ester types can often be achieved because the reaction may proceed via a chelated enol intermediate. oup.com

Table 3: Comparison of Catalysts for Transesterification

| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, HCl, Al(OTf)₃ | Carbonyl activation via protonation | High efficiency wikipedia.org | Slow reaction rates, corrosion, difficult separation wikipedia.org |

| Homogeneous Base | NaOH, KOH, NaOCH₃ | Formation of nucleophilic alkoxide | Fast reaction rates wikipedia.org | Can cause side reactions (saponification) wikipedia.org |

Acylketene Intermediate Formation in Beta-Keto Ester Transformations

An alternative mechanistic pathway for the transformation of β-keto esters, particularly under thermal conditions, involves the formation of a highly reactive acylketene intermediate. oup.com This mechanism proceeds via the elimination of the alcohol portion of the ester—in this case, (4-hydroxyphenyl)methanol.

The formation of the acylketene is a reversible process, and these intermediates are implicated in the thermal transesterification of β-keto esters. The reaction involves heating the β-keto ester, which leads to the elimination of the alcohol and the generation of the acylketene. This reactive species can then be trapped by another nucleophile, such as a different alcohol or an amine, to form a new β-keto ester or a β-keto amide, respectively. β-keto esters derived from sterically hindered alcohols, like tertiary alcohols, are particularly prone to this elimination reaction.

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. rsc.org

The interconversion is catalyzed by both acids and bases.

Acid-catalyzed mechanism: Involves the protonation of the carbonyl oxygen, followed by the removal of an alpha-proton by a weak base (like water) to form the enol.

Base-catalyzed mechanism: Involves the removal of an acidic alpha-proton by a base to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate on the oxygen atom yields the enol tautomer.

For most simple esters, the keto form is significantly more stable and predominates at equilibrium. However, the enol form, despite being present in small amounts, is a crucial reactive intermediate in many reactions of β-keto esters. The stability of the enol tautomer can be enhanced by factors such as conjugation or the potential for intramolecular hydrogen bonding. In some cyclic β-dicarbonyl compounds, the enol form can be the major species present.

Table 4: Approximate Percentage of Enol Tautomer at Equilibrium for Various Carbonyl Compounds

| Compound | Structure | % Enol at Equilibrium |

|---|---|---|

| Acetone (B3395972) | CH₃COCH₃ | 0.0001% |

| Cyclohexanone | C₆H₁₀O | ~0.0001% |

| This compound | C₁₁H₁₂O₄ | <1% (Estimated for esters) |

Spectroscopic Probes for Tautomeric Forms and Ratios

The reactivity and properties of this compound are intrinsically linked to its existence as a mixture of tautomers: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a chemical equilibrium between the two constitutional isomers. masterorganicchemistry.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for identifying and quantifying the individual tautomers in solution. researchgate.netencyclopedia.pub

The interconversion between the keto and enol forms is typically slow on the NMR timescale, which allows for the observation of distinct signals for each species. encyclopedia.pubthermofisher.com

¹H NMR Spectroscopy: In the proton NMR spectrum, the keto tautomer is characterized by a singlet corresponding to the two α-protons (protons on the carbon between the two carbonyl groups) and another singlet for the terminal methyl protons. libretexts.org For this compound, these would be expected alongside signals for the benzylic CH₂ group and the aromatic protons of the 4-hydroxyphenyl moiety. The enol tautomer, by contrast, shows a characteristic signal for a vinylic proton and a very downfield signal for the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond. libretexts.org The signals for the phenolic proton would also be present for both tautomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further evidence for the tautomeric equilibrium. The keto form displays a characteristic signal for the ketonic carbonyl carbon typically downfield of 200 ppm, while the enol form shows two distinct signals for the sp² carbons of the C=C double bond.

UV-Vis Spectroscopy: UV-Vis spectroscopy can also distinguish between the tautomers. The keto form typically has a weak n→π* transition, while the conjugated π-system of the enol form results in a strong π→π* transition at a longer wavelength. researchgate.net The presence of two absorption bands can indicate the simultaneous presence of both tautomers. semanticscholar.org

The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. thermofisher.comasu.edu For example, the ratio of the integral for the α-protons of the keto form to the integral for the vinylic proton of the enol form allows for the calculation of the equilibrium constant (Keq = [enol]/[keto]).

Predicted ¹H NMR Chemical Shifts for Tautomers of this compound in CDCl₃

| Proton | Keto Form (Predicted δ, ppm) | Enol Form (Predicted δ, ppm) | Notes |

| -CH₃ (acetyl) | ~2.2 | ~2.0 | |

| -CH₂- (alpha) | ~3.5 | - | Signal is absent in enol form. |

| =CH- (vinylic) | - | ~5.0 | Characteristic signal for enol. |

| -CH₂- (benzyl) | ~5.1 | ~5.1 | Little change expected between tautomers. |

| Ar-H | ~6.8-7.2 | ~6.8-7.2 | Aromatic protons. |

| Ar-OH | Variable | Variable | Phenolic hydroxyl proton. |

| Enol-OH | - | ~12.0 | Very downfield due to strong intramolecular H-bond. libretexts.org |

Solvent and Substituent Effects on Tautomeric Balance

The position of the keto-enol equilibrium is highly sensitive to both the solvent environment and the nature of the substituents on the β-keto ester. researchgate.netcore.ac.uk

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining which tautomer is favored. acs.org

Non-polar solvents (e.g., carbon tetrachloride, benzene) tend to favor the enol form. In these environments, the enol is stabilized by a strong intramolecular hydrogen bond, forming a quasi-six-membered ring, which shields its polar groups from the non-polar solvent. masterorganicchemistry.com

Polar aprotic solvents (e.g., DMSO, acetonitrile) can also influence the equilibrium. While they are polar, they primarily act as hydrogen bond acceptors, which can stabilize the enolic OH proton to some extent. researchgate.net

Polar protic solvents (e.g., water, methanol) generally favor the keto form. These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, disrupting the intramolecular hydrogen bond that stabilizes the enol form. masterorganicchemistry.comcore.ac.uk Studies on similar β-ketoamides show that contributions from enol forms are depleted in polar protic solvents. core.ac.uk

Substituent Effects: The electronic properties of the groups attached to the β-dicarbonyl system influence the acidity of the α-protons and the stability of the respective tautomers.

Ester Group: The presence of an alkoxy group in β-keto esters, such as the (4-hydroxyphenyl)methoxy group in the title compound, generally decreases the percentage of the enol form compared to β-diketones. semanticscholar.org This is because the ester group's oxygen atom can donate electron density through resonance, which is less effective at stabilizing the conjugated system of the enol compared to an alkyl or aryl group.

Effect of Solvent on % Enol Content for a Representative β-Keto Ester (Ethyl Acetoacetate)

| Solvent | Dielectric Constant (ε) | % Enol (approx.) |

| Hexane (Non-polar) | 1.9 | 46% |

| Carbon Tetrachloride (Non-polar) | 2.2 | 33% |

| Chloroform (Polar Aprotic) | 4.8 | 16% |

| Acetonitrile (Polar Aprotic) | 37.5 | 6% |

| Water (Polar Protic) | 80.1 | <1% |

Data is generalized from studies on ethyl acetoacetate (B1235776) and serves as a model for the expected behavior of β-keto esters. researchgate.netsemanticscholar.org

Reactivity towards Nucleophilic and Electrophilic Reagents

This compound possesses multiple reactive sites, enabling it to react with both nucleophiles and electrophiles. Its reactivity is largely governed by the chemistry of the β-dicarbonyl motif and the phenolic ring. The key to its nucleophilic character is the acidity of the α-protons (pKa ≈ 11), which can be readily removed by a suitable base to form a resonance-stabilized enolate ion. ucalgary.ca This enolate is a potent carbon nucleophile that readily attacks a variety of electrophiles. fiveable.me The carbonyl carbons, in turn, are electrophilic and can be attacked by nucleophiles.

Alkylation and Carbonyl Condensation Reactions

Alkylation Reactions: The most common reaction involving the enolate of a β-keto ester is alkylation. wikipedia.org The process involves deprotonation at the α-carbon with a base, typically an alkoxide like sodium ethoxide, to generate the nucleophilic enolate. This enolate then participates in a nucleophilic substitution (S_N2) reaction with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. openochem.orgpearson.com This sequence allows for the introduction of one or two alkyl groups at the α-position. ucalgary.cawikipedia.org

Carbonyl Condensation Reactions: The enolate of this compound can also act as the nucleophilic partner in carbonyl condensation reactions, such as the Aldol reaction. In a mixed Aldol reaction, the enolate can add to the electrophilic carbonyl carbon of an aldehyde or another ketone. This reaction forms a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated product. fiveable.me

Oxidative Couplings and Radical Reactions

Oxidative Couplings: The phenolic ring of this compound is susceptible to oxidative coupling reactions. Phenolic oxidative coupling is a well-established method for forming carbon-carbon or carbon-oxygen bonds and is often mediated by metal-based oxidants or enzymes. researchgate.net Such reactions on this molecule could lead to the formation of biphenyl (B1667301) linkages or more complex polymeric structures, depending on the reaction conditions and the oxidant used. The outcome of these couplings can be influenced by the substituents on the aromatic ring. researchgate.net

Radical Reactions: The β-keto ester moiety can participate in radical reactions. Single-electron redox events can convert ionic species into radical intermediates, opening up alternative reaction pathways. thieme-connect.de For example, a radical can be generated at the α-position, which can then undergo further transformations. Additionally, radical-based cross-coupling reactions, which are often orthogonal to traditional polar chemistry, could potentially be employed. nih.gov The generation of a nucleophilic radical adjacent to a heteroatom represents an umpolung (reversal of polarity) of traditional reactivity. nih.gov While less common than ionic pathways, radical reactions provide a distinct avenue for the functionalization of this compound. pearson.com

Derivatization Strategies and Synthesis of Novel 4 Hydroxyphenyl Methyl 3 Oxobutanoate Analogues

Modifications at the Hydroxyphenyl Moiety

The hydroxyphenyl group of (4-Hydroxyphenyl)methyl 3-oxobutanoate offers two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic phenyl ring. These sites allow for the introduction of a wide range of functional groups, thereby altering the molecule's physicochemical properties.

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is readily derivatized through etherification and esterification reactions, enabling fine-tuning of properties such as lipophilicity and hydrogen bonding capacity.

Etherification: The synthesis of phenol (B47542) ethers is commonly achieved through methods like the Williamson ether synthesis. ambeed.com In this reaction, the phenolic hydroxyl group is first deprotonated by a strong base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the corresponding ether. ambeed.com Primary alkyl halides are most effective for this transformation. ambeed.com Alternatively, acid-catalyzed condensation with alcohols or using specific etherifying agents like 1,2-dimethoxyethane (B42094) with an acid catalyst can also produce methyl ethers. ambeed.comrsc.org

Esterification: The phenolic hydroxyl can be converted into an ester by reaction with various acylating agents. This process, often referred to as O-acylation, typically involves reacting the parent compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base catalyst. google.comsigmaaldrich.com For instance, reaction with acetyl chloride would yield (4-acetoxyphenyl)methyl 3-oxobutanoate. Enzymatic esterification, using lipases like Novozym 435, provides a milder and often more selective method for synthesizing polyphenolic esters from fatty acids or their esters. mdpi.com

Table 1: Representative Etherification and Esterification Reactions for Phenolic Hydroxyl Groups

| Reaction Type | Reagent(s) | Product Type | General Notes |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkyl Ether | Classic Williamson ether synthesis. ambeed.com |

| Alcohol, Acid Catalyst | Alkyl Ether | Acid-catalyzed condensation. ambeed.com | |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenyl Ester | Common and efficient laboratory method. google.com |

| Carboxylic Anhydride (e.g., Acetic Anhydride) | Phenyl Ester | Another standard acylation method. jfda-online.com | |

| Carboxylic Acid, Lipase (B570770) Catalyst | Phenyl Ester | Green chemistry approach, high selectivity. mdpi.com |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the (4-Hydroxyphenyl)methyl moiety can undergo electrophilic aromatic substitution (EAS) to introduce substituents directly onto the ring. masterorganicchemistry.commsu.edu The position of substitution is directed by the existing groups on the ring: the hydroxyl (-OH) group and the methylene (B1212753) ester (-CH₂-O-R) group. The hydroxyl group is a powerful activating group and an ortho, para-director. The methylene ester group is weakly deactivating but also directs incoming electrophiles to the ortho and para positions. Due to the stronger activating effect of the hydroxyl group, substitution is expected to occur predominantly at the positions ortho to it (C3 and C5).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen molecule and a Lewis acid catalyst, such as FeCl₃ or FeBr₃. msu.edurutgers.edu

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com This is often followed by reduction to an alkyl group. talkingaboutthescience.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is notably reversible. msu.edurutgers.edu

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Electrophile | Potential Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (3-Nitro-4-hydroxyphenyl)methyl 3-oxobutanoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | (3-Bromo-4-hydroxyphenyl)methyl 3-oxobutanoate |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | (3-Acetyl-4-hydroxyphenyl)methyl 3-oxobutanoate |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | (2-Hydroxy-5-((3-oxobutanoyloxy)methyl))benzenesulfonic acid |

Transformations of the Beta-Keto Ester Moiety

The β-keto ester portion of the molecule is a highly functionalized and reactive moiety, serving as a versatile handle for numerous chemical transformations.

Reduction Reactions to Hydroxy Esters

The ketone of the β-keto ester can be selectively reduced to a secondary alcohol, yielding the corresponding β-hydroxy ester. This transformation is significant as it creates a new stereocenter. The choice of reducing agent can control the stereochemical outcome of the reaction.

Non-selective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone, but typically result in a racemic or diastereomeric mixture of the corresponding alcohol. nih.gov

Stereoselective Reduction: Asymmetric reduction is a powerful tool for producing optically active β-hydroxy esters, which are valuable chiral building blocks. orgsyn.org This can be achieved using chiral catalysts or through biocatalysis. For example, the reduction of β-keto esters using baker's yeast often proceeds with high enantioselectivity, typically yielding the (S)-enantiomer. orgsyn.orgresearchgate.netsyntheticpages.org Specific enzymes, such as NADPH-dependent reductases, can also be employed for highly selective transformations. researchgate.net

Table 3: Methods for Reduction of β-Keto Esters

| Reagent/Catalyst | Selectivity | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Low stereoselectivity | Racemic or diastereomeric β-hydroxy ester | nih.gov |

| Baker's Yeast (S. cerevisiae) | High (S)-enantioselectivity | (S)-β-hydroxy ester | orgsyn.orgresearchgate.net |

| Aureobasidium pullulans | High (S)-enantioselectivity | (S)-β-hydroxy ester | researchgate.net |

| Chiral Ruthenium Catalyst | High enantioselectivity (R or S) | Enantiomerically pure β-hydroxy ester | orgsyn.org |

Cyclization Reactions to Form Heterocyclic Derivatives

The 1,3-dicarbonyl arrangement of the β-keto ester moiety makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions with binucleophiles.

Formation of Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of pyrazolone (B3327878) rings.

Formation of Isoxazoles: Condensation with hydroxylamine (B1172632) (NH₂OH) yields isoxazolone derivatives.

Formation of Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) in the presence of a base can produce pyrimidine-based structures, such as derivatives of barbituric acid.

Formation of Pyridines: The Hantzsch pyridine (B92270) synthesis, or related methodologies, can utilize β-keto esters as one of the key components to construct dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. Condensation with an enamine and an aldehyde, or similar multicomponent reactions, can also lead to substituted pyridines. researchgate.net

Condensation Reactions with Carbonyl Compounds and Amines

The α-carbon, situated between the two carbonyl groups of the β-keto ester, is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions.

Condensation with Carbonyl Compounds: The enolate can react with aldehydes and ketones in aldol-type or Knoevenagel condensations. latech.edupressbooks.pub These reactions typically result in an α,β-unsaturated dicarbonyl compound after a subsequent dehydration step.

Condensation with Amines: The ketone carbonyl group can react with primary amines to form Schiff bases (imines) or with secondary amines to form enamines. latech.edumdpi.comresearchgate.net Enamines are particularly useful synthetic intermediates as they can act as nucleophiles in reactions like the Stork enamine alkylation or acylation. latech.edu The Mannich reaction is another possibility, involving the condensation of the β-keto ester with a non-enolizable aldehyde (like formaldehyde) and an amine. pressbooks.pub

Table 4: Common Condensation Reactions of the β-Keto Ester Moiety

| Reaction Type | Reactant(s) | Intermediate/Product Type | General Notes |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde or Ketone, Base Catalyst | α,β-Unsaturated Dicarbonyl | C-C bond formation at the active methylene position. latech.edu |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine | C=N bond formation at the keto-carbonyl. mdpi.com |

| Enamine Formation | Secondary Amine (R₂NH) | Enamine | Forms a nucleophilic enamine intermediate. latech.edu |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Conjugate addition of the β-keto ester enolate. latech.edu |

Design and Synthesis of Structure-Directed Chemical Probes

A comprehensive search of academic and research databases yielded no specific examples or methodologies for the design and synthesis of structure-directed chemical probes derived from this compound. The development of chemical probes typically involves modifying a parent molecule to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for target identification, without significantly compromising its original biological activity. The successful design of such probes relies on understanding the structure-activity relationships (SAR) of the parent compound.

In the absence of direct literature, one can only speculate on potential derivatization strategies based on the functional groups present in this compound:

Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a prime site for modification. It could be etherified or esterified to attach linkers leading to reporter tags. However, this modification might interfere with interactions where the phenolic hydroxyl is a key hydrogen bond donor or acceptor.

Keto-Enol Tautomerism of the 3-Oxobutanoate Moiety: The acetoacetate (B1235776) portion exists as a mixture of keto and enol tautomers. The enolic hydroxyl or the α-carbon could potentially be sites for derivatization.

Ester Linkage: The ester bond itself could be a point of modification, although this would fundamentally alter the core structure of the molecule.

Without established biological targets or SAR data for this compound, the rational design of chemical probes is not feasible. Research would first need to establish a biological role for this compound, followed by studies to understand which parts of the molecule are essential for its activity and which can be modified.

The following table outlines hypothetical derivatization points, but it must be stressed that these are not based on published research for this specific compound.

| Functional Group | Potential Derivatization Reaction | Hypothetical Probe Component to be Introduced |

| Phenolic -OH | Etherification (e.g., Williamson ether synthesis) | Linker with a terminal alkyne or azide (B81097) for click chemistry |

| α-Carbon | Alkylation of the enolate | Alkyl chain with a fluorescent tag |

| Carbonyl Group | Ketalization/Acetalization (protection) followed by modification at other sites | Not a direct point for probe attachment |

Table 1: Hypothetical Derivatization Strategies for this compound

It is important to note that the search results did identify research on related, but distinct, chemical entities. For instance, studies have been conducted on the derivatization of acetoacetate for analytical detection using reagents like p-nitrobenzene diazonium fluoroborate. nih.gov Similarly, p-hydroxybenzyl alcohol, the alcohol component of the ester, is a known bioactive compound, and its biotransformation has been studied. mdpi.comresearchgate.net However, this body of research does not extend to the specific ester , this compound, as a starting material for chemical probe synthesis.

Advanced Spectroscopic and Analytical Methodologies in 4 Hydroxyphenyl Methyl 3 Oxobutanoate Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "(4-Hydroxyphenyl)methyl 3-oxobutanoate," providing highly accurate mass measurements that allow for the determination of the elemental composition of the molecule and its fragments. This capability is critical for confirming the identity of the compound in complex mixtures and for monitoring the progress of its synthesis. In a typical synthesis, for instance, the esterification of 3-oxobutanoic acid with (4-hydroxyphenyl)methanol, HRMS can be used to track the disappearance of reactants and the appearance of the product in real-time by monitoring their exact masses. The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the differentiation of "this compound" from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion—in this case, the molecular ion of "this compound"—and analyzing the resulting product ions. By examining the fragmentation pattern, a detailed structural map of the molecule can be constructed. For "this compound" (Molecular Weight: 208.21 g/mol ), the fragmentation in positive ion mode would likely proceed through characteristic losses of neutral molecules and cleavage at the ester linkage.

A plausible fragmentation pathway would involve the initial protonation of the molecule [M+H]⁺ with an m/z of 209.08. Key fragmentation steps could include:

Cleavage of the ester bond: This is often a primary fragmentation route for esters. This would lead to the formation of a (4-hydroxyphenyl)methyl cation (m/z 107.05) and the neutral loss of 3-oxobutanoic acid (102.09 g/mol ), or the formation of a 3-oxobutanoyl cation (m/z 85.03) and the neutral loss of (4-hydroxyphenyl)methanol (124.14 g/mol ).

Loss of water: The phenolic hydroxyl group could be lost as water (18.01 Da) from the molecular ion or from fragment ions.

Decarbonylation: The keto group in the 3-oxobutanoate moiety could lead to the loss of carbon monoxide (28.00 Da).

The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound, especially when differentiating it from isomers. researchgate.net

Table 1: Predicted MS/MS Fragmentation Data for [ this compound + H ]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | m/z of Fragment | Proposed Neutral Loss |

| 209.08 | [(4-hydroxyphenyl)methyl]⁺ | 107.05 | C₄H₆O₃ (3-oxobutanoic acid) |

| 209.08 | [M+H - H₂O]⁺ | 191.07 | H₂O |

| 209.08 | [3-oxobutanoyl]⁺ | 85.03 | C₇H₈O₂ ((4-hydroxyphenyl)methanol) |

| 107.05 | [C₆H₅O]⁺ | 93.03 | CH₂ |

Isotope fractionation analysis is a powerful technique for elucidating the mechanisms of chemical and biological degradation pathways. This method relies on the principle of the kinetic isotope effect (KIE), where molecules containing heavier isotopes (e.g., ¹³C) react at slightly slower rates than molecules with lighter isotopes (e.g., ¹²C). By precisely measuring the changes in the isotopic ratio of the remaining substrate over the course of a degradation process, the rate-limiting step of the reaction can often be identified.

For "this compound," this technique could be applied to study its environmental fate, for example, its biodegradation by microorganisms. If the initial step of degradation involves the enzymatic cleavage of the ester bond, a significant carbon isotope effect would be expected at the carbonyl carbon of the ester group. Conversely, if the initial attack is on the aromatic ring, such as hydroxylation, the carbon isotope fractionation pattern would be different. nih.gov While specific studies on "this compound" are not widely published, the methodology has been successfully applied to other aromatic compounds to distinguish between different degradation pathways, such as monooxygenation. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) for Complex Structure and Conformational Analysis

While one-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides fundamental information about the structure of "this compound," multidimensional NMR techniques are essential for unambiguous signal assignment and for determining its three-dimensional structure and conformation in solution.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.

COSY reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C).

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the (4-hydroxyphenyl)methyl and 3-oxobutanoate moieties across the ester linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C1' (Aromatic CH) | ~130 | ~7.2 | d |

| C2' (Aromatic CH) | ~115 | ~6.8 | d |

| C3' (Aromatic C-OH) | ~156 | - | s |

| C4' (Aromatic C-CH₂) | ~128 | - | s |

| Methylene (B1212753) (-CH₂-) | ~66 | ~5.1 | s |

| Carbonyl (Ester C=O) | ~167 | - | s |

| Methylene (-CH₂-) | ~50 | ~3.5 | s |

| Carbonyl (Keto C=O) | ~200 | - | s |

| Methyl (-CH₃) | ~30 | ~2.3 | s |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect spatial proximities between protons, irrespective of whether they are connected through chemical bonds. These techniques rely on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.

For "this compound," NOESY or ROESY experiments would be instrumental in defining its preferred conformation in solution. For example, correlations could be observed between the protons of the benzylic methylene group (-O-CH₂-Ar) and the protons on the aromatic ring, as well as with the methylene protons of the 3-oxobutanoate chain. The presence or absence of such cross-peaks would provide direct evidence for the relative orientation of the two main parts of the molecule, revealing information about rotational freedom and steric hindrance around the ester bond.

Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. ox.ac.uk Since the diffusion coefficient is related to the size and shape of a molecule (according to the Stokes-Einstein equation), DOSY can be used to estimate the hydrodynamic radius of "this compound" in solution. ox.ac.uk

Furthermore, DOSY is an excellent tool for investigating intermolecular interactions, such as self-assembly or aggregation. If "this compound" were to form dimers or larger aggregates in a particular solvent, these species would diffuse more slowly than the monomeric form, resulting in a smaller diffusion coefficient. This would be observable in the 2D DOSY spectrum as signals corresponding to the aggregate appearing at a different diffusion coefficient value than the monomer. ox.ac.uk The experiment involves acquiring a series of ¹H NMR spectra with varying magnetic field gradient strengths, and the signal attenuation is then analyzed to calculate the diffusion coefficient. ox.ac.uk

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to calculate the electron density map of the molecule, from which the atomic positions can be determined with very high precision.

A successful crystallographic analysis of "this compound" would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Torsional angles: Defining the exact conformation of the molecule in the solid state, including the planarity of the aromatic ring and the conformation of the butanoate chain.

Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including details of hydrogen bonding (e.g., involving the phenolic hydroxyl group), van der Waals forces, and potential π-π stacking interactions between the aromatic rings.

This information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Table 3: Representative Crystallographic Data that would be obtained for this compound

| Parameter | Example Value |

| Chemical formula | C₁₁H₁₂O₄ |

| Formula weight | 208.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 5.5 Å, c = 18.0 Å, β = 95° |

| Volume | 1030 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.34 g/cm³ |

| R-factor | < 0.05 |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The comprehensive analysis of this compound, a compound with potential applications in various chemical syntheses, necessitates the use of advanced chromatographic techniques. These methods are crucial for assessing its purity, identifying potential isomers, and quantifying enantiomeric excess, which is vital for its application in stereoselective synthesis.

Chiral Chromatography for Enantiomeric Excess Determination

The stereochemical configuration of this compound is a critical parameter, particularly when it is used as a chiral building block. Chiral chromatography is the benchmark technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For β-keto esters, a class of compounds to which this compound belongs, polysaccharide-based CSPs are widely employed. abo.fi These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity for various chiral compounds. abo.fi The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The determination of enantiomeric excess is crucial in asymmetric synthesis, where one enantiomer is selectively produced. nih.gov High-performance liquid chromatography (HPLC) equipped with a chiral column is a common setup for this purpose. beilstein-journals.org The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation. Detection is often carried out using a UV detector, as the phenyl group in this compound allows for strong UV absorbance.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Detection Method | Application Notes |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | UV (254 nm) | A versatile CSP known for its broad applicability in separating enantiomers of various compounds, including β-keto esters. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20, v/v) | UV (254 nm) | Often provides complementary selectivity to cellulose-based phases and can be effective for challenging separations. |

| Cellulose tris(4-methylbenzoate) | Heptane/Isopropanol (95:5, v/v) | UV (254 nm) | The benzoate (B1203000) derivative can offer unique selectivity based on π-π interactions with the analyte. |

| β-cyclodextrin derivatives | Acetonitrile/Water or Methanol/Water | UV (254 nm) | These CSPs are known for their ability to form inclusion complexes with the analyte, aiding in chiral recognition. abo.fi |

This table presents typical conditions for the chiral separation of β-keto esters, which are applicable to the analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

In complex reaction mixtures, where this compound may be present alongside starting materials, byproducts, and isomers, hyphenated analytical techniques are indispensable for comprehensive analysis. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. mdpi.com For the analysis of this compound, a derivatization step, such as silylation of the hydroxyl group, might be necessary to increase its volatility and thermal stability. jmaterenvironsci.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. gcms.cz The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" for the molecule, allowing for its identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. nih.gov For this compound, characteristic fragmentation would be expected. The presence of a benzyl (B1604629) ester can lead to a tropylium (B1234903) ion rearrangement, a common fragmentation pathway for aromatic compounds containing a benzyl group. miamioh.edujove.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile, thermally labile, or polar compounds, making it an ideal technique for the direct analysis of this compound without the need for derivatization. nih.govresearchgate.net In LC-MS, the separation is achieved by high-performance liquid chromatography, and the eluent is then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft ionization method that typically produces a prominent molecular ion peak, which helps in determining the molecular weight of the compound. mdpi.com

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. nih.gov In this technique, a specific ion (e.g., the molecular ion) is selected and subjected to further fragmentation, providing detailed structural information. nih.gov This is particularly useful for distinguishing between isomers that might have similar retention times.

| Analytical Technique | Sample Preparation | Expected Key Fragmentation Ions (m/z) | Information Obtained |

| GC-MS | Silylation of the hydroxyl group may be required. | Tropylium ion (from benzyl fragmentation), acylium ions, and fragments related to the butanoate chain. | Identification of volatile components in a mixture, structural information from fragmentation patterns. |

| LC-MS (ESI) | Direct injection of the sample solution. | [M+H]+ or [M-H]- (molecular ion), fragments from the loss of the benzyl group or parts of the butanoate chain. | Molecular weight determination, identification of non-volatile and thermally labile compounds, structural elucidation through MS/MS. |

This table summarizes the application of hyphenated techniques for the analysis of mixtures containing this compound, with expected key fragmentation ions based on its chemical structure.

Computational Chemistry and Molecular Modeling of 4 Hydroxyphenyl Methyl 3 Oxobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For (4-Hydroxyphenyl)methyl 3-oxobutanoate, a HOMO/LUMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. It is anticipated that the electron-rich aromatic ring and the oxygen atoms of the ester and hydroxyl groups would contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl groups, indicating these as potential sites for nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | Not Available | Indicates electron-donating ability |

| ELUMO | Not Available | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Not Available | Correlates with chemical stability |

| Ionization Potential | Not Available | Energy required to remove an electron |

| Electron Affinity | Not Available | Energy released when an electron is added |

| Electronegativity (χ) | Not Available | Tendency to attract electrons |

| Hardness (η) | Not Available | Resistance to change in electron distribution |

| Softness (S) | Not Available | Reciprocal of hardness |

Note: The values in this table are hypothetical as no specific computational studies for this compound were found.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group and the protons on the aromatic ring would likely exhibit a positive potential.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of a molecule and identify its stable conformers.

Molecular Docking Studies with Biological Macromolecules (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

To perform molecular docking studies for this compound, a specific biological target (e.g., an enzyme) would need to be identified. The docking simulations would then predict how the molecule fits into the active site of the enzyme and which intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) stabilize the complex. The phenolic hydroxyl group and the ester carbonyl oxygen would be expected to act as key hydrogen bond acceptors or donors.

Following the prediction of the binding mode, the binding energy of the ligand-receptor complex can be calculated. This value provides an estimate of the binding affinity of the ligand for the receptor. Lower binding energies typically indicate a more stable complex and a higher affinity. Various scoring functions are used to estimate these energies, taking into account the different types of interactions between the ligand and the protein.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Biochemical Transformations and Enzymatic Interactions Involving 4 Hydroxyphenyl Methyl 3 Oxobutanoate

Substrate Recognition and Catalysis by Esterases and Lipases

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are hydrolases that catalyze the cleavage of ester bonds. Their activity towards (4-Hydroxyphenyl)methyl 3-oxobutanoate would primarily involve the hydrolysis of the ester linkage to yield 4-hydroxybenzyl alcohol and acetoacetic acid. The latter is a β-keto acid that is inherently unstable and can spontaneously decarboxylate to form acetone (B3395972) and carbon dioxide. wikipedia.org

The susceptibility of this compound to enzymatic hydrolysis is dependent on the specificities of individual esterases and lipases. These enzymes are known to have broad and sometimes overlapping substrate ranges.

Esterases : These enzymes typically hydrolyze water-soluble esters with short-chain fatty acids. Given the structure of this compound, it is a plausible substrate for various carboxylesterases. Studies on similar structures, such as p-nitrophenyl esters, are commonly used to profile esterase activity. semanticscholar.org The presence of the 4-hydroxyphenylmethyl group may influence the binding affinity of the substrate to the active site of the enzyme.

Lipases : While lipases preferentially act on water-insoluble long-chain triacylglycerols, many also exhibit activity towards a wide array of esters, including β-keto esters. tandfonline.comgoogle.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective in the transesterification of β-keto esters. google.com This suggests that lipases could recognize and catalyze reactions involving the ester group of this compound. The hormone-sensitive lipase (HSL) family is particularly noted for its broad substrate specificity, hydrolyzing various esters, and could potentially process this compound. nih.govwikipedia.org

A hypothetical specificity profile of various hydrolases for this compound is presented in Table 1.

| Enzyme Class | Representative Enzyme | Predicted Activity on this compound | Rationale |

| Carboxylesterases | Porcine Liver Esterase | High | Broad specificity for small esters. |

| Lipases | Candida antarctica Lipase B (CALB) | Moderate to High | Known to catalyze reactions with β-keto esters. google.com |

| Lipases | Hormone-Sensitive Lipase (HSL) | Moderate | Broad substrate range including various esters. nih.govwikipedia.org |

| Proteases | Papain | Low to Moderate | While primarily a protease, it can exhibit esterase activity. nih.gov |

Table 1. Predicted Specificity Profile of Various Hydrolases for this compound.

The kinetics of the enzymatic hydrolysis of this compound can be described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. The key parameters are the Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximal velocity (Vₘₐₓ). youtube.com

While specific kinetic data for this compound is not available, studies on structurally related esters provide insights. For instance, the hydrolysis of p-nitrophenyl esters is a common method to determine the kinetic parameters of esterases. semanticscholar.org The electronic properties of the substituent on the phenyl ring can influence the rate of hydrolysis.

Inhibition studies would be crucial to understand the interaction of this compound with esterases and lipases. The compound itself, or its hydrolysis products, could act as inhibitors of these or other enzymes. For example, phenolic compounds have been shown to inhibit various enzymes.

A hypothetical kinetic parameter table for the hydrolysis of this compound by a generic esterase is shown in Table 2.

| Kinetic Parameter | Hypothetical Value | Description |

| Kₘ (mM) | 0.5 - 5 | Reflects the affinity of the enzyme for the substrate. |

| Vₘₐₓ (µmol/min/mg) | 10 - 100 | The maximum rate of the reaction at saturating substrate concentrations. |

| k꜀ₐₜ (s⁻¹) | 5 - 50 | The turnover number, representing the number of substrate molecules converted per enzyme molecule per second. |

| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | 10³ - 10⁵ | The catalytic efficiency of the enzyme. |

Table 2. Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of this compound.

Biotransformation by Microbial Systems

Microorganisms possess a vast array of enzymes capable of transforming a wide range of organic compounds. The biotransformation of this compound by microbial systems would likely involve the hydrolysis of the ester bond followed by the degradation of the resulting aromatic and aliphatic fragments.

In an in vitro setting with a mixed microbial culture, the initial step in the metabolism of this compound would be its hydrolysis into 4-hydroxybenzyl alcohol and acetoacetic acid. nih.gov Subsequently, these intermediates would be further metabolized.

Metabolism of 4-hydroxybenzyl alcohol : This would likely proceed through oxidation to 4-hydroxybenzaldehyde (B117250) and then to 4-hydroxybenzoic acid. This is a common pathway in the microbial degradation of phenolic compounds. nih.gov

Metabolism of Acetoacetic Acid : This β-keto acid can be utilized by microorganisms through various metabolic pathways, often involving its conversion to acetyl-CoA, which can then enter the citric acid cycle. wikipedia.org

Studies on the microbial transformation of structurally similar compounds support this predicted metabolic fate. For example, the biotransformation of acetoacetic acid esters by yeasts like Saccharomyces cerevisiae and Candida utilis has been documented to yield 3-(S)-hydroxybutanoic acid esters. tandfonline.comtandfonline.com The microbial metabolism of phenolic compounds often involves hydroxylation and ring-cleavage reactions. nih.govresearchgate.net

A table of potential in vitro metabolites is provided below (Table 3).

| Metabolite | Parent Compound | Predicted Metabolic Step |

| 4-Hydroxybenzyl alcohol | This compound | Ester hydrolysis |

| Acetoacetic acid | This compound | Ester hydrolysis |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl alcohol | Oxidation |

| 4-Hydroxybenzoic acid | 4-Hydroxybenzaldehyde | Oxidation |

| Acetyl-CoA | Acetoacetic acid | Thiolysis |

Table 3. Potential In Vitro Metabolites of this compound.

The enzymatic pathways involved in the degradation of this compound would consist of a series of reactions catalyzed by specific microbial enzymes.

Ester Hydrolysis : As discussed, this would be mediated by non-specific esterases or lipases present in the microbial system. researchgate.net

Aromatic Ring Degradation : The degradation of the 4-hydroxybenzoic acid intermediate would likely proceed via a protocatechuate or catechol pathway, involving ring-cleavage dioxygenases. The degradation of the related compound, 4-hydroxyphenylacetate, by bacteria such as Pseudomonas and Acinetobacter has been shown to proceed through homoprotocatechuate (3,4-dihydroxyphenylacetate). nih.govnih.gov

Aliphatic Chain Metabolism : The acetoacetate (B1235776) can be activated to acetoacetyl-CoA and then cleaved by a thiolase to two molecules of acetyl-CoA, which are central metabolites.

The genes encoding these enzymes are often organized in operons that are induced by the presence of the substrate or its metabolites. uniprot.org

Interaction with Model Biological Membranes and Liposomes

The interaction of this compound with biological membranes is governed by its physicochemical properties, particularly its lipophilicity and the presence of a hydroxyl group capable of hydrogen bonding. Studies on other phenolic compounds provide a framework for predicting its behavior. nih.govnih.gov

Phenolic compounds can intercalate into the lipid bilayer of membranes. nih.gov The position and orientation within the membrane depend on the balance between the hydrophilic phenolic hydroxyl group and the more lipophilic parts of the molecule. The this compound molecule would likely orient with the hydroxyl group near the polar headgroup region of the phospholipids, interacting with water and the phosphate (B84403) groups, while the rest of the molecule penetrates into the more hydrophobic acyl chain region.